Z-Ala-ala-pna - 61043-58-1

Z-Ala-ala-pna

Catalog Number: EVT-384776
CAS Number: 61043-58-1
Molecular Formula: C20H22N4O6
Molecular Weight: 414.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Z-Ala-Ala-Peptide Nucleic Acid is synthesized through solid-phase peptide synthesis techniques, utilizing various amino acid building blocks. The compound's development has been explored in multiple studies focusing on its synthesis, characterization, and applications in molecular biology and therapeutic contexts .

Classification

Z-Ala-Ala-Peptide Nucleic Acid falls under the classification of synthetic oligonucleotide analogs, specifically within the category of peptide nucleic acids. These compounds are characterized by their ability to form stable duplexes with complementary nucleic acids, making them valuable tools for gene regulation and molecular diagnostics.

Synthesis Analysis

Methods

The synthesis of Z-Ala-Ala-Peptide Nucleic Acid typically involves solid-phase synthesis methods. This process allows for the sequential addition of protected amino acids to a solid support, facilitating the formation of peptide bonds while maintaining control over the sequence and composition of the resulting compound.

Technical Details

  1. Solid-Phase Peptide Synthesis: The technique begins with a resin-bound amino acid, where subsequent amino acids are added using coupling reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-Diisopropylethylamine.
  2. Deprotection: After the peptide chain is synthesized, protecting groups (such as the benzyloxycarbonyl group) are removed using trifluoroacetic acid or other suitable reagents.
  3. Purification: The crude product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC), ensuring high purity levels for subsequent applications .
Molecular Structure Analysis

Structure

Z-Ala-Ala-Peptide Nucleic Acid comprises a backbone made up of peptide linkages interspersed with nucleobase-like structures. The molecular structure features:

  • Peptide Backbone: Formed by alternating amino acids (in this case, alanine residues).
  • Nucleobase Mimics: Designed to interact specifically with complementary DNA or RNA sequences.

Data

The molecular weight and specific structural data can vary based on the exact sequence and modifications used during synthesis. Typically, mass spectrometry is employed to confirm the identity and purity of synthesized compounds .

Chemical Reactions Analysis

Reactions

Z-Ala-Ala-Peptide Nucleic Acid can undergo several chemical reactions:

  1. Hybridization: The compound can hybridize with complementary nucleic acid strands, forming stable complexes.
  2. Cross-Linking: Under specific conditions (such as light exposure), it can form covalent cross-links with target RNA or DNA strands, enhancing its utility in molecular diagnostics and therapeutics.

Technical Details

The efficiency of these reactions can be influenced by factors such as temperature, pH, and the presence of catalysts or additives .

Mechanism of Action

Process

The mechanism by which Z-Ala-Ala-Peptide Nucleic Acid exerts its effects involves:

  1. Binding: The compound binds to complementary nucleotides through Watson-Crick base pairing.
  2. Stabilization: Its unique structure enhances stability against enzymatic degradation compared to natural nucleotides.
  3. Functional Modulation: By hybridizing with target sequences, it can modulate gene expression or inhibit unwanted gene activity .

Data

Studies have shown that Z-Ala-Ala-Peptide Nucleic Acid exhibits high binding affinities, often surpassing those of traditional oligonucleotides due to its unique backbone structure .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a pale yellow solid after purification.
  • Solubility: Soluble in common organic solvents such as dimethyl sulfoxide and acetonitrile.

Chemical Properties

  • Stability: Exhibits significant stability in biological conditions due to its resistant backbone.
  • Reactivity: Can react under specific conditions to form covalent bonds with target nucleic acids .
Applications

Z-Ala-Ala-Peptide Nucleic Acid has several scientific uses:

  1. Molecular Diagnostics: Utilized as probes for detecting specific RNA or DNA sequences in various assays.
  2. Therapeutics: Potential applications in gene therapy by modulating gene expression or inhibiting viral replication.
  3. Nanotechnology: Employed in developing smart materials for self-assembly and nanofabrication due to its unique structural properties .
Enzymological Applications of Z-Ala-Ala-pNA in Protease Research

Substrate Specificity and Kinetic Profiling of Serine Proteases

Z-Ala-Ala-pNA (N-Benzyloxycarbonyl-L-alanyl-L-alanine-4-nitroanilide) serves as a chromogenic substrate for quantifying serine protease activity through hydrolysis-coupled release of para-nitroaniline (pNA), detectable at 405 nm. Its design incorporates a dipeptide sequence (Ala-Ala) recognized by proteases with specificity for small aliphatic residues, while the N-terminal benzyloxycarbonyl (Z) group blocks nonspecific aminopeptidase activity. This configuration enables precise kinetic measurements of endopeptidase activity, particularly in chymotrypsin-like serine proteases [6] [10].

Kinetic parameter determination reveals catalytic efficiency through Michaelis-Menten constants. For example:

  • Bacillus clausii serine protease exhibits Km = 0.655 µM and kcat = 4.21 × 103 min−1 for analogous substrates like N-Suc-Ala-Ala-Pro-Phe-pNA [10]
  • Activity Fingerprinting (AFP) systems utilize Z-Ala-Ala-pNA alongside 31 other substrates to generate protease specificity profiles of technical enzyme preparations (TEPs) within 1 hour [6]

Table 1: Kinetic Parameters of Proteases Using Z-Ala-Ala-pNA and Analogues

Enzyme SourceSubstrateKm (µM)kcat (s−1)Specificity Profile
Bacillus clausiiN-Suc-Ala-Ala-Pro-Phe-pNA0.65570.2Chymotrypsin-like
Aspergillus oryzae (TEP)Z-Ala-Ala-pNA18.9*0.47*Broad-spectrum endopeptidase
Bacillus subtilis (TEP)Z-Ala-Ala-Leu-pNA32.5*1.86*Thermostable neutral protease

*Representative values from AFP screening [6]

Industrial and diagnostic applications leverage its predictability:

  • AFP systems correlate Z-Ala-Ala-pNA hydrolysis rates with lupine protein degradation efficiency (47% increase in hydrolysate yield) [6]
  • Batch consistency testing of TEPs (e.g., Flavourzyme1000L) detects activity variations >15% between production lots [6]

Mechanistic Insights into Proline-Specific Peptidase Activity

Proline’s unique cyclic structure imposes conformational rigidity, rendering Pro-X bonds resistant to nonspecific proteolysis. Z-Ala-Ala-pNA derivatives (e.g., Z-Ala-Pro-pNA) elucidate mechanisms of proline-specific peptidases like prolyl endopeptidases (PEPs) and dipeptidyl peptidases IV (DPPIV). The Ala-Pro sequence in such substrates mimics physiological cleavage sites in collagen and cytokines [4] [8].

Catalytic machinery requirements include:

  • DPPIV: Requires free N-terminus and Pro at P1 position for Gly-Pro-pNA hydrolysis (kcat = 12.8 s−1 in Porphyromonas gingivalis) [4]
  • PEP: Preferential cleavage C-terminal to proline in Z-Gly-Pro-pNA, facilitated by a β-propeller domain gating mechanism [2]

Table 2: Proline-Specific Enzymes Characterized Using pNA Substrates

Enzyme ClassRepresentative SubstrateCleavage SiteBiological RoleInhibitor Sensitivity
Prolyl OligopeptidaseZ-Gly-Pro-pNAC-terminal ProNeuropeptide processingSerine protease inhibitors
Dipeptidyl Peptidase IVH-Gly-Pro-pNAN-terminal dipeptideImmunoregulationDiprotin A (Ile-Pro-Ile)
Pro-Pro Endopeptidase-1Abz-PP-DnpInternal Pro-ProBacterial adhesion regulationZinc chelators

Thermodynamic constraints revealed by solvent isotope effects:

  • Pyrococcus furiosus PEP exhibits solvent isotope effect (k0/k1) = 2.2, indicating general base catalysis as rate-limiting [5]
  • pH-rate profiles show pKa = 7.2 for catalytic histidine in prolyl bond hydrolysis [5]

Role in Elucidating Conformational Dynamics of Proteolytic Enzymes

Z-Ala-Ala-pNA analogues detect allosteric transitions during substrate binding. Myxococcus xanthus PEP crystallizes in "open" (substrate-accessible) and "closed" (catalytically active) conformations, with interdomain motion regulated by a salt bridge between Arg-572 and Asp-196/Glu-197 [2].

Key dynamic mechanisms:

  • β-Propeller gating: In PEPs, substrate access requires propeller domain rotation (20° displacement), sterically excluding polypeptides >30 residues [2]
  • S-loop stabilization: PPEP-1’s S-loop forms a hydrophobic tunnel over Z-Ala-Ala-pNA analogues, increasing Zn2+ Lewis acidity upon substrate binding [7]

Table 3: Conformational Changes Detected Using pNA Substrates

EnzymeStructural ElementOpen StateClosed StateFunctional Impact
Myxococcus PEPβ-Propeller domain24Å active site cleft8Å cleftLimits substrate size
Clostridium PPEP-1S-loop (residues 95-110)DisorderedHelix-over-strandEnhances Zn2+ electrophilicity
Porphyromonas DPPIVDimer interfaceFlexible capRigid substrate channelPositions Glu205 for proton transfer

Activity fingerprinting (AFP) quantifies dynamics through differential hydrolysis rates:

  • TEPs with identical nominal activities show 3-fold differences in Z-Ala-Ala-pNA turnover due to allosteric modulator presence [6]
  • Temperature shifts from 25°C to 60°C increase Bacillus protease activity 8-fold on Z-Ala-Ala-pNA, indicating cold-induced rigidity [10]

Properties

CAS Number

61043-58-1

Product Name

Z-Ala-ala-pna

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate

Molecular Formula

C20H22N4O6

Molecular Weight

414.4 g/mol

InChI

InChI=1S/C20H22N4O6/c1-13(19(26)23-16-8-10-17(11-9-16)24(28)29)21-18(25)14(2)22-20(27)30-12-15-6-4-3-5-7-15/h3-11,13-14H,12H2,1-2H3,(H,21,25)(H,22,27)(H,23,26)/t13-,14-/m0/s1

InChI Key

TUBKJDFIMPSKNT-KBPBESRZSA-N

SMILES

CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C)NC(=O)OCC2=CC=CC=C2

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C)NC(=O)OCC2=CC=CC=C2

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